molecular formula C11H11N3O4 B1354912 Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 158980-19-9

Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1354912
CAS No.: 158980-19-9
M. Wt: 249.22 g/mol
InChI Key: YESXGRHPQUKVRD-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate ( 81438-60-0) is a chemical reagent with the molecular formula C11H11N3O4 and a molecular weight of 249.22 g/mol . It belongs to the imidazo[1,2-a]pyridine class of N-heterocyclic compounds, a scaffold recognized for its significant value in medicinal chemistry and drug discovery . While specific biological data for this exact nitro-derivative may be limited, analogues within the imidazo[1,2-a]pyridine family have demonstrated potent biological activities, particularly as antituberculosis agents . Some imidazo[1,2-a]pyridine amides (IPAs) are known to function by inhibiting QcrB, a subunit of the essential cytochrome bcc oxidase in Mycobacterium tuberculosis 's oxidative phosphorylation pathway, thereby disrupting energy production and proving effective against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . This mechanism is exemplified by clinical-stage candidates like telacebec (Q203) . The structural features of this compound, including the ester and nitro functional groups, make it a versatile intermediate for further synthetic exploration and SAR (Structure-Activity Relationship) studies. This product is intended for research purposes as a building block or reference standard in the development of novel therapeutic agents. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-3-18-11(15)8-6-13-7(2)9(14(16)17)4-5-10(13)12-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESXGRHPQUKVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C(C=CC2=N1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a nitro-substituted aldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol, with an acid catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Aqueous sodium hydroxide, ethanol or methanol as solvent.

    Cyclization: Acid catalysts like hydrochloric acid or sulfuric acid, ethanol or methanol as solvent.

Major Products Formed

    Reduction: 5-methyl-6-aminoimidazo[1,2-a]pyridine-2-carboxylate.

    Hydrolysis: 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid.

    Cyclization: Various fused heterocyclic compounds depending on the specific reaction conditions.

Scientific Research Applications

Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or pathways critical for the survival of microorganisms, contributing to its biological activity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Data Applications/Notes
This compound 5-CH₃, 6-NO₂ C₁₁H₁₁N₃O₄ 249.23 CAS: 158980-19-9 Intermediate for antitumor agents
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate 7-Cl, 8-I C₁₀H₉ClIN₂O₂ 362.55 ¹H-NMR (DMSO-d₆): δ 8.71 (s, H-3), 8.55 (d, H-5) Suzuki cross-coupling precursor
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate 6-Br C₁₀H₉BrN₂O₂ 269.10 Computational studies on electronic properties Photophysical applications
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate 6-CH₃, 8-Br C₁₁H₁₁BrN₂O₂ 283.01 HRMS: [M+H]⁺ 283.0091 Anticancer research
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate 6-Br, 8-F C₁₀H₈BrFN₂O₂ 287.09 CAS: 1260763-32-3 Halogenated intermediate for drug discovery
Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate 3-Br, 6-NO₂ C₁₀H₇BrN₃O₄ 329.09 CAS: 1198569-36-6 Electrophilic substitution studies
Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate 5-NH₂ C₁₀H₁₁N₃O₂ 205.21 CAS: 1000017-97-9 Precursor for hydrazone derivatives with antiproliferative activity

Key Observations:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and halogens (Br, Cl) at positions 5 or 6 enhance electrophilic substitution reactivity, making these compounds suitable for further functionalization . Electron-Donating Groups (EDGs): Methyl (CH₃) and amino (NH₂) groups increase nucleophilic reactivity, facilitating coupling reactions (e.g., Suzuki) .

Biological Relevance :

  • Nitro-substituted derivatives (e.g., 6-nitro) are explored as intermediates in antitumor agents due to their ability to disrupt DNA synthesis .
  • Bromo- and iodo-substituted analogs serve as cross-coupling partners in synthesizing biaryl compounds for kinase inhibitors .

Synthetic Yields: Halogenated derivatives (e.g., 8-bromo-6-methyl) are synthesized in high yields (71–83%) via one-pot condensation . Amino-substituted analogs require protective group strategies, often resulting in lower yields (~27–50%) .

Biological Activity

Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound's structure features a nitro group and an ester functionality, which contribute to its reactivity and biological activity. Its molecular formula is C11H10N3O4C_{11}H_{10}N_{3}O_{4}, with a molecular weight of 250.22 g/mol. The presence of the nitro group at the 6-position is crucial for its biological effects.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties, particularly against various bacterial strains. Studies indicate that the compound exhibits significant activity against Mycobacterium tuberculosis , with a minimum inhibitory concentration (MIC) of approximately 0.78 μM . The nitro group is essential for this activity, as substituting it with other groups significantly reduces efficacy.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown potential antifungal activity. Research indicates that similar nitroimidazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, suggesting that this compound may also possess antifungal properties .

The mechanism of action involves the reduction of the nitro group to form reactive intermediates that interact with cellular components. This bioreduction leads to the formation of free radicals or reactive nitrogen species that can damage microbial DNA and proteins, ultimately resulting in cell death . Additionally, the compound may inhibit specific enzymes critical for microbial survival.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with other compounds in its class:

Compound NameStructureBiological ActivityMIC (μM)
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylateSimilar but lacks methyl group at 5-positionAntimicrobialNot specified
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesDifferent substitution patternAntituberculosisVaries

This comparison highlights how specific substitutions influence biological activity.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various nitroimidazole derivatives. For instance:

Q & A

Q. How do substitution patterns influence the compound's pharmacological activity?

  • Answer : The 5-methyl and 6-nitro groups enhance lipophilicity and electron-withdrawing effects, improving membrane permeability and target binding. Analogues with these substituents show enhanced antimicrobial potency compared to unsubstituted derivatives .

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